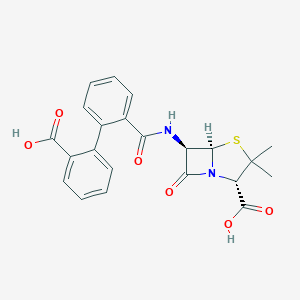
2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acid, also known as carbenicillin, is a semi-synthetic penicillin antibiotic. It was first introduced in the 1970s as a broad-spectrum antibiotic with activity against both gram-positive and gram-negative bacteria. Carbenicillin is unique in its ability to penetrate the outer membrane of gram-negative bacteria, making it effective against a wide range of bacterial infections.
Wirkmechanismus
Carbenicillin inhibits bacterial cell wall synthesis by interfering with the final stages of peptidoglycan synthesis. It binds to and inhibits the enzymes responsible for cross-linking the peptidoglycan chains, leading to weakened cell walls and bacterial lysis.
Biochemical and Physiological Effects:
Carbenicillin has been shown to have a low toxicity profile in animal studies. It is rapidly excreted by the kidneys and does not accumulate in the body. However, like all antibiotics, 2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acidn can disrupt the normal gut microbiota and lead to secondary infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acidn is its broad-spectrum activity against gram-negative bacteria. It is also stable in the presence of beta-lactamases, which are enzymes that can degrade other penicillins. However, 2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acidn is less effective against some gram-positive bacteria and can be inactivated by some bacterial enzymes.
Zukünftige Richtungen
Future research on 2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acidn could focus on improving its effectiveness against gram-positive bacteria and reducing its susceptibility to bacterial enzymes. There is also potential for the development of new derivatives of 2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acidn with improved pharmacological properties. Additionally, further studies could investigate the potential use of 2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acidn in combination therapy with other antibiotics to enhance its efficacy.
Synthesemethoden
Carbenicillin is synthesized from 6-aminopenicillanic acid, which is obtained from the fermentation of Penicillium chrysogenum. The 6-aminopenicillanic acid is then chemically modified to add a carboxyl group at the 2-position of the phenyl ring and a benzoyl group at the 6-position of the penicillin ring. The resulting compound is 2-(2'-Carboxyphenyl)benzoyl-6-aminopenicillanic acidn.
Wissenschaftliche Forschungsanwendungen
Carbenicillin has been widely used in scientific research as an antibiotic for bacterial culture and selection. It is commonly used in molecular biology and genetic engineering to maintain plasmids that carry antibiotic resistance genes. Carbenicillin is also used in microbiology to select for bacteria that have taken up foreign DNA through transformation.
Eigenschaften
| 14796-35-1 | |
Molekularformel |
C22H20N2O6S |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[[2-(2-carboxyphenyl)benzoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C22H20N2O6S/c1-22(2)16(21(29)30)24-18(26)15(19(24)31-22)23-17(25)13-9-5-3-7-11(13)12-8-4-6-10-14(12)20(27)28/h3-10,15-16,19H,1-2H3,(H,23,25)(H,27,28)(H,29,30)/t15-,16+,19-/m1/s1 |
InChI-Schlüssel |
WBCAUHBSTJESRM-JTDSTZFVSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O)C(=O)O)C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O)C(=O)O)C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O)C(=O)O)C |
| 14796-35-1 | |
Synonyme |
2-(2'-carboxyphenyl)benzoyl-6-aminopenicillanic acid 2-CBAPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



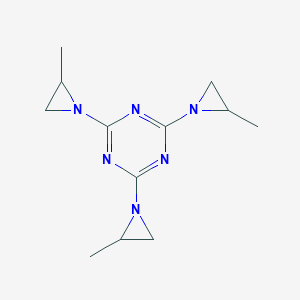
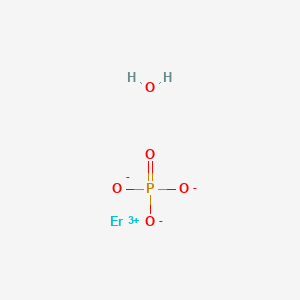

![{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B77235.png)

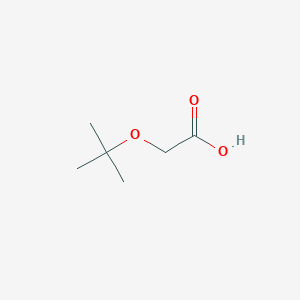
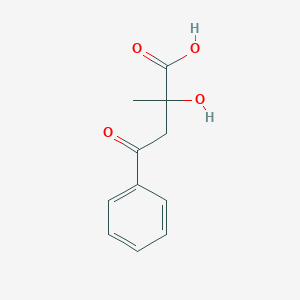

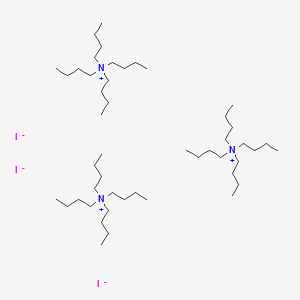

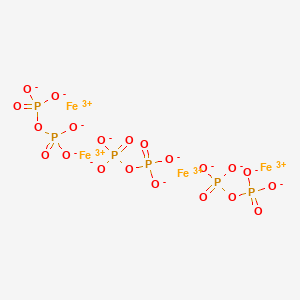
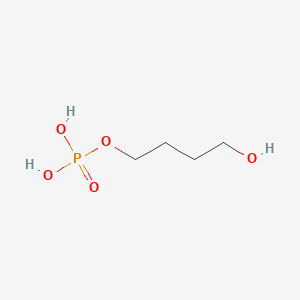
![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)
